![molecular formula C6H8LiNO3 B13552316 Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate](/img/structure/B13552316.png)
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate
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Overview
Description
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.
Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.
Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.
Scientific Research Applications
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.
Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.
Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.
Uniqueness
Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.
Biological Activity
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate features a five-membered heterocyclic structure with a lithium ion coordinated to a carboxylate group and a dimethyl-substituted oxazole ring. Its molecular formula is C7H10LiN2O3 with a molecular weight of approximately 149.1 g/mol. The presence of lithium enhances its solubility and reactivity in various organic solvents, making it valuable in both synthetic and biological contexts.
Biological Activity Overview
Preliminary studies indicate that Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate may exhibit several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways by interacting with key enzymes and receptors involved in inflammation.
- Neuroprotective Properties : Initial research suggests that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanism by which Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biomolecules within cells:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to certain receptors, influencing cellular signaling cascades that regulate inflammation and cell survival.
Table of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Reduced cytokine production in vitro | |
Neuroprotection | Increased survival rates of neuronal cells | |
Enzyme Interaction | Potential inhibition of cyclooxygenase (COX) |
Case Studies
- Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate resulted in a significant reduction in cell death compared to controls. This suggests its potential as a neuroprotective agent.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its role in modulating inflammatory responses.
Properties
Molecular Formula |
C6H8LiNO3 |
---|---|
Molecular Weight |
149.1 g/mol |
IUPAC Name |
lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
RXPPXZDYWPFBJF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1C(C(=NO1)C)C(=O)[O-] |
Origin of Product |
United States |
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